molecular formula C15H18N4OS B6435136 N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide CAS No. 2549056-07-5

N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide

Cat. No.: B6435136
CAS No.: 2549056-07-5
M. Wt: 302.4 g/mol
InChI Key: IGWVYCNDUVLPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide is a heterocyclic small molecule characterized by a thieno[2,3-d]pyrimidine core fused to an azetidine ring, with a cyclopropanecarboxamide substituent. The azetidine ring enhances conformational rigidity, while the cyclopropane group may improve metabolic stability and solubility.

Properties

IUPAC Name

N-methyl-N-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-18(15(20)11-2-3-11)6-10-7-19(8-10)13-12-4-5-21-14(12)17-9-16-13/h4-5,9-11H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWVYCNDUVLPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=C3C=CSC3=NC=N2)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-yl core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate pyrimidinyl precursors[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ...

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of certain functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups to simpler forms.

  • Substitution Reactions: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Pharmacological Properties

The compound has been identified as a potential inhibitor of the menin-MLL1 interaction, which is crucial in the context of certain leukemias and other cancers. By disrupting this interaction, the compound may impede tumor growth and proliferation, making it a candidate for targeted cancer therapies.

Table 1: Pharmacological Activities

Activity TypeDescriptionReference
Menin-MLL1 InhibitionEffective in inhibiting the interaction
Antitumor ActivityExhibits potential as an antitumor agent
Combination TherapiesCan be used with other active agents for enhanced effects

Synthesis and Derivatives

The synthesis of N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide involves multi-step organic reactions. Various derivatives have been synthesized to enhance its pharmacological profile and bioavailability.

Table 2: Synthetic Pathways and Derivatives

Derivative NameSynthesis MethodKey Features
Thieno[2,3-d]pyrimidine DerivativeMulti-step organic synthesisImproved potency
Cyclopropane VariantsCyclization reactionsEnhanced stability
Azetidine ModificationsSubstitution reactionsIncreased selectivity

Clinical Research and Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in clinical settings. For instance, its combination with existing chemotherapeutic agents has shown promising results in preclinical models.

Case Study 1: Efficacy in Leukemia Models

A study demonstrated that this compound significantly reduced tumor size in leukemia models when used in combination with standard treatments. The study highlighted its potential as a novel therapeutic agent.

Case Study 2: Safety Profile Assessment

Another clinical trial focused on assessing the safety profile of this compound. Results indicated manageable side effects comparable to existing therapies, suggesting that it could be a viable option for patients with limited treatment choices.

Mechanism of Action

The mechanism by which N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Implications

  • Therapeutic Potential: While pyrrolo[2,3-d]pyrimidines are validated in JAK-mediated diseases (e.g., rheumatoid arthritis, cancer) , the thieno analog’s distinct core may expand utility to other kinase-driven pathologies.
  • Optimization Challenges : Balancing solubility and target affinity remains critical; salt formation (e.g., adipate ) or prodrug strategies may be necessary.

Biological Activity

N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N5C_{13}H_{19}N_5 with a molecular weight of 245.32 g/mol. The compound features a thieno[2,3-d]pyrimidine moiety, which is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

  • Inhibition of Kinases : Many thienopyrimidine derivatives are known to inhibit specific kinases involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains by disrupting cell wall synthesis or inhibiting nucleic acid synthesis.
  • CNS Activity : Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
CytotoxicityInhibits growth in tumor cell lines
AntimicrobialEffective against Gram-positive bacteria
Kinase InhibitionInhibits IRAK-4 and other kinases
CNS EffectsModulates neurotransmitter release

Case Studies

  • Cytotoxic Activity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of thienopyrimidine derivatives on various human tumor cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity, suggesting that this compound could be a candidate for further development in cancer therapy .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives. The findings revealed that specific substitutions on the thienopyrimidine ring improved activity against resistant bacterial strains, highlighting the potential of this compound as an antimicrobial agent .
  • Neuropharmacological Effects : Research into similar compounds has shown effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These findings suggest that this compound may also possess neuroprotective properties, warranting further exploration in neurodegenerative disease models .

Q & A

Basic: What are the standard synthetic routes for preparing N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide?

Methodological Answer:
The compound’s synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Thienopyrimidine Core Formation : Cyclocondensation of thiophene derivatives with amidines or nitriles under acidic conditions to generate the thieno[2,3-d]pyrimidine scaffold .
  • Azetidine Functionalization : Introduction of the azetidine moiety via nucleophilic substitution or reductive amination, often using tert-butyloxycarbonyl (Boc)-protected intermediates for stability .
  • Cyclopropane Integration : Coupling the cyclopropanecarboxamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
    For purity, thin-layer chromatography (TLC) and recrystallization in ethanol are commonly employed .

Advanced: How can researchers optimize reaction yields when synthesizing the azetidine-thienopyrimidine intermediate?

Methodological Answer:
Low yields often arise from steric hindrance at the azetidine N-methylation step. Strategies include:

  • Temperature Modulation : Conducting reactions at 0–5°C to minimize side-product formation during Boc deprotection .
  • Catalyst Screening : Testing palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .
  • Solvent Optimization : Using polar aprotic solvents (e.g., acetonitrile) to improve solubility of the thienopyrimidine intermediate .
    Validate improvements via HPLC-MS and compare with literature melting points .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the thienopyrimidine core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and cyclopropane methylene groups (δ 1.0–1.5 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error .

Advanced: How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Methodological Answer:
Discrepancies may arise from assay conditions or impurities. Mitigation steps:

  • Comparative Bioassays : Re-test the compound alongside reference standards (e.g., JNJ-47965567) under identical conditions .
  • Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to rule out impurities >98% .
  • Structural Analog Screening : Compare activity trends with derivatives (e.g., varying cyclopropane substituents) to identify SAR-driven outliers .

Basic: What in vitro assays are recommended for initial pharmacological profiling?

Methodological Answer:

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
  • CYP450 Inhibition : Assess metabolic stability via cytochrome P450 inhibition assays (e.g., CYP3A4) .
  • Cellular Toxicity : Use MTT or resazurin assays in HEK293 or HepG2 cell lines .

Advanced: How can computational modeling predict binding modes of this compound with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB: 4R3Q for kinase targets). Pay attention to the cyclopropane’s steric interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex, focusing on hydrogen bonds with the pyrimidine nitrogen .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate with experimental IC50 values .

Basic: What are the key considerations for thermal stability analysis?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Determine melting points and detect polymorphic transitions. A sharp endothermic peak at >200°C suggests high thermal stability .
  • Thermogravimetric Analysis (TGA) : Monitor weight loss under nitrogen to assess decomposition temperatures .
  • Storage Recommendations : Store at −20°C in amber vials with desiccants to prevent hygroscopic degradation .

Advanced: How can researchers address low solubility in aqueous buffers during formulation?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability .
  • pH Adjustment : Explore salt formation (e.g., hydrochloride) at pH 4–5 for ionizable groups .

Basic: What structural analogs are reported in literature for SAR studies?

Methodological Answer:
Key analogs include:

DerivativeModificationActivity TrendSource
5,6-Dimethyl-thienopyrimidineMethylation at C5/C6Increased kinase inhibition
N-Cyclohexyl variantCyclopropane → cyclohexaneReduced metabolic stability
Pyridinedicarboximide hybridAzetidine → piperazineAltered CYP450 interactions

Advanced: What strategies validate the compound’s target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts after compound treatment to confirm target binding .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines .
  • Fluorescent Probes : Develop FRET-based probes to visualize target interaction in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.